3,4,6-trimethyl-1H-indole-2-carboxylic acid

Description

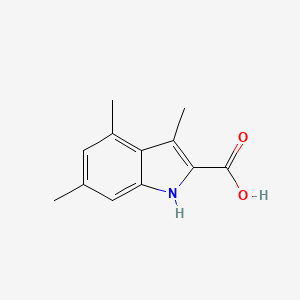

3,4,6-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by methyl groups at positions 3, 4, and 6 of the indole ring and a carboxylic acid functional group at position 2. Indole-2-carboxylic acid derivatives are widely studied for their roles in catalysis, medicinal chemistry, and materials science due to their aromaticity and functional versatility .

Properties

IUPAC Name |

3,4,6-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)10-8(3)11(12(14)15)13-9(10)5-6/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQQJQXOHCZKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(NC2=C1)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368950-70-2 | |

| Record name | 3,4,6-trimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3,4,6-trimethyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,4,6-trimethyl-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 3,4,6-trimethyl-1H-indole-2-carboxylic acid derivatives is in the inhibition of HIV-1 integrase. Integrase is crucial for the replication cycle of HIV, and inhibitors targeting this enzyme can effectively impair viral replication.

Case Studies:

- HIV-1 Integrase Inhibitors:

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can significantly inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity. Structural optimization revealed that modifications at specific positions on the indole core enhanced binding interactions with the integrase active site, leading to improved antiviral efficacy .

| Compound | IC50 Value (μM) | Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 |

| Compound 17a | 3.11 | Halogenated benzene at C6 |

The introduction of halogenated groups at strategic positions has been shown to improve π-stacking interactions with viral DNA, further enhancing the antiviral properties of these compounds .

Anticancer Applications

In addition to antiviral applications, this compound derivatives have been explored for their anticancer activities.

Case Studies:

- Targeting Liver Cancer:

A series of novel derivatives were designed to target the 14-3-3η protein involved in liver cancer progression. One derivative, identified as compound C11, demonstrated superior inhibitory activity against several liver cancer cell lines, including those resistant to chemotherapy .

| Compound | Target | Activity |

|---|---|---|

| Compound C11 | 14-3-3η protein | High affinity; effective against liver cancer cell lines |

The ability to modulate key proteins involved in cancer signaling pathways indicates the therapeutic potential of these compounds in oncology .

Mechanistic Insights

The mechanism of action for these compounds often involves chelation with metal ions within enzyme active sites and interaction with nucleic acids through π–π stacking. For example, binding mode analyses have shown that the indole core and carboxyl groups effectively interact with Mg²⁺ ions in integrase, which is critical for its enzymatic function .

Binding Interactions:

- Integrase Active Site:

- Chelation with Mg²⁺ ions.

- Hydrophobic interactions with key residues (e.g., Tyr143).

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 3,4,6-trimethyl-1H-indole-2-carboxylic acid with its analogs:

Key Observations :

- Steric Effects : The position of methyl groups significantly influences steric hindrance. For example, 1,4,6-trimethyl substitution () may restrict rotation around the indole ring compared to 3,4,6-trimethyl substitution.

- Chlorine substituents (e.g., 7-chloro-3-methyl analog) introduce electron-withdrawing effects, altering reactivity .

- Molecular Similarity : Substituent position critically impacts similarity scores. For instance, 3-methyl-1H-indole-2-carboxylic acid (CAS 10590-73-5) has a similarity score of 0.89 compared to other methylated indoles .

Biological Activity

3,4,6-trimethyl-1H-indole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic implications.

Overview of the Compound

This compound belongs to the indole family of compounds, which are known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, including receptors involved in metabolic regulation and viral replication.

Thyroid Receptor Ligands

Research indicates that indole carboxylic acids, including this compound, may act as thyroid receptor ligands. These compounds have been implicated in the treatment of several conditions such as obesity, hyperlipidemia, and thyroid diseases. They function by mimicking thyroid hormones and influencing metabolic processes without the adverse cardiac effects typically associated with thyroid hormone therapy .

Antiviral Activity

A study highlighted the antiviral properties of indole derivatives against HIV-1 integrase. The indole nucleus can chelate with magnesium ions within the active site of integrase, thereby inhibiting viral replication. Specifically, derivatives of indole-2-carboxylic acid demonstrated significant inhibitory effects on integrase activity with IC50 values ranging from 3.11 µM to 32.37 µM . This suggests that this compound may also exhibit similar antiviral properties.

The mechanisms through which this compound exerts its biological effects can be understood through its interaction with various biochemical pathways:

- Thyroid Hormone Mimetic Activity : By binding to thyroid hormone receptors, this compound can modulate metabolic pathways related to lipid metabolism and energy expenditure.

- Integrase Inhibition : The compound's ability to chelate metal ions and interact with viral DNA suggests a mechanism where it disrupts viral replication processes by inhibiting integrase activity .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.